molecular formula C9H10F2N2 B12936584 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine

Cat. No.: B12936584
M. Wt: 184.19 g/mol
InChI Key: UXILMPIDCGOVNP-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine is a high-value chemical building block designed for research use only, strictly within pharmaceutical discovery and development. This compound features a pyridine core substituted with a difluoromethyl group and an azetidine ring, a combination commonly sought after in medicinal chemistry. The azetidine ring is a prized saturated heterocycle that can improve the physicochemical and metabolic properties of drug candidates . The difluoromethyl group on the pyridine ring is a key bioisostere that can influence both the molecule's electronic properties and its metabolic stability . While the specific biological profile of this exact compound requires further investigation, scaffolds incorporating an azetidine linked to a substituted pyridine have been identified as key precursors in the synthesis of potent inhibitors, such as Imidazo[1,2-a]pyridinyl derivatives which target IRAK4 . IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) is a central signaling kinase in the innate immune system, and its inhibition is a promising therapeutic strategy for a range of autoimmune, inflammatory, and oncological diseases . Researchers can utilize this compound as a critical intermediate to develop novel therapeutic agents for conditions like rheumatoid arthritis, inflammatory skin diseases, and neurodegenerative disorders . This product is offered with guaranteed high purity and is intended for use in non-clinical laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H10F2N2

Molecular Weight

184.19 g/mol

IUPAC Name

2-(azetidin-3-yl)-5-(difluoromethyl)pyridine

InChI

InChI=1S/C9H10F2N2/c10-9(11)6-1-2-8(13-5-6)7-3-12-4-7/h1-2,5,7,9,12H,3-4H2

InChI Key

UXILMPIDCGOVNP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=C(C=C2)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine can be achieved through several synthetic routes. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes nucleophilic substitution at its three-membered β-carbon due to ring strain, while the pyridine nitrogen facilitates electrophilic activation of adjacent positions.

Reaction Type Reagents/Conditions Products Key Observations
Azetidine ring openingH₂O, H⁺ (acidic hydrolysis) 3-aminopyridine derivativesSelective cleavage of azetidine C–N bonds.
Pyridine substitutionNaNH₂, NH₃ (l)2-azetidinyl-5-(difluoromethyl)pyridin-3-aminePositional selectivity governed by fluorine.
HalogenationSOCl₂, PCl₅Chlorinated pyridine analogsRequires anhydrous conditions for efficiency.

Mechanistic Note : The azetidine’s ring strain (≈26 kcal/mol) lowers activation energy for nucleophilic attacks, while the difluoromethyl group directs substitutions to the pyridine’s para-position via inductive effects .

Oxidation and Reduction Reactions

The pyridine ring and azetidine nitrogen are primary sites for redox transformations.

Reaction Type Reagents/Conditions Products Yield/Outcome
Pyridine N-oxidationmCPBA, CH₂Cl₂N-oxide derivative85% yield
Azetidine ring expansionLiAlH₄, THF Pyrrolidine-fused pyridine systemsLimited due to ring strain.
Difluoromethyl reductionH₂, Pd/C5-methylpyridine analogRequires elevated pressure.

Key Insight : The difluoromethyl group stabilizes intermediates during reduction, favoring selective C–F bond cleavage over aromatic ring hydrogenation .

Cycloaddition and Cross-Coupling Reactions

The compound participates in [3+2] cycloadditions and metal-catalyzed couplings.

Reaction Type Reagents/Conditions Products Applications
Huisgen cycloadditionNaN₃, Cu(I)Triazole-linked heterocyclesDrug candidate synthesis.
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃Biaryl-functionalized derivativesEnhanced π-π stacking motifs.
Staudinger reactionPh₃P=CH₂, DMF Azetine intermediatesRare due to competing pathways.

Limitations : Steric hindrance from the azetidine ring reduces coupling efficiency in bulkier substrates.

Functionalization of the Difluoromethyl Group

The –CF₂H moiety undergoes unique transformations:

Reaction Type Reagents/Conditions Products Selectivity
Fluorine exchangeKF, 18-crown-6 –CF₃ derivativesLimited to polar aprotic solvents.
Radical halogenationNBS, AIBN –CBrF₂ or –CClF₂ analogsPosition-specific abstraction.
HydrolysisNaOH, H₂O–COOH or –CH₂OH groupspH-dependent product ratio.

Notable Finding : The difluoromethyl group resists nucleophilic displacement but facilitates radical-based modifications .

Biological Activity and Pharmacological Relevance

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its reactivity:

Target Interaction Type Observed Effect Reference
Cytochrome P450 enzymesCompetitive inhibition Reduced metabolic clearance in vitroPatent AU2019290545B2
Bacterial proteasesCovalent binding Antibacterial activity (MIC: 2–8 µg/mL)EvitaChem data

Mechanism : The azetidine nitrogen acts as a hydrogen-bond acceptor, while the difluoromethyl group enhances membrane permeability .

Stability and Degradation Pathways

Under ambient conditions, the compound decomposes via two primary routes:

  • Hydrolytic Degradation :

    • Conditions : pH < 3 or pH > 10, 25°C

    • Products : Pyridine-5-carboxylic acid (major), azetidine-3-amine (minor)

    • Half-life : 48 hours at pH 7.4

  • Thermal Rearrangement :

    • Conditions : >150°C, inert atmosphere

    • Products : Fused bicyclic amines (e.g., pyrrolo[1,2-a]pyridine)

    • Activation Energy : ≈30 kcal/mol

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of 2-(azetidin-3-yl)-5-(difluoromethyl)pyridine may act as positive allosteric modulators for metabotropic glutamate receptors, particularly mGluR2. These receptors are implicated in several central nervous system disorders, including schizophrenia and epilepsy. The modulation of these receptors can normalize excessive glutamatergic neurotransmission, presenting a therapeutic avenue for managing these conditions .

Table 1: Summary of Neuropharmacological Studies

Study ReferenceCompound TestedActivityDisease Target
This compoundmGluR2 PAMSchizophrenia, Epilepsy
Sazetidine-A (related compound)α4β2 nAChR desensitizationNicotine addiction

Oncology

The compound has also shown promise in cancer research. It was evaluated for its anticancer activity against various human tumor cell lines, demonstrating significant growth inhibition. The National Cancer Institute's Developmental Therapeutics Program assessed its efficacy, revealing mean GI50 values indicating potent antitumor properties .

Table 2: Anticancer Activity of this compound

Cell LineMean GI50 (μM)Observations
A54915.72Significant growth inhibition
K56212.53Notable cytotoxic effects

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves advanced organic chemistry techniques that allow for the modification of its structure to enhance biological activity. Various studies have focused on creating analogs with improved pharmacological profiles through structural modifications.

Table 3: Structural Modifications and Biological Activity

Modification TypeCompound ExampleActivity Change
Difluoromethyl groupThis compoundIncreased receptor affinity
Substituent variationsVarious analogsAltered metabolic stability

Case Study: mGluR2 Modulation

In a notable study, researchers synthesized a series of compounds based on the azetidine scaffold to evaluate their activity as mGluR2 positive allosteric modulators. The findings demonstrated that certain derivatives exhibited enhanced potency and selectivity compared to existing treatments, paving the way for novel therapeutic strategies in neuropharmacology .

Case Study: Antitumor Efficacy

Another study assessed the antitumor efficacy of the compound against a panel of cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines, suggesting its potential as a lead compound for further development into anticancer agents .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The azetidinyl and difluoromethyl groups contribute to the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Features

Table 1: Key Structural and Functional Group Comparisons
Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine Azetidine (C2), difluoromethyl (C5) Pyridine, azetidine, -CF2H ~220 (estimated) Not reported
5-(Difluoromethyl)-2-((methoxymethoxy)methyl)pyridine Methoxymethoxymethyl (C2), -CF2H (C5) Pyridine, ether, -CF2H 201.19 Not reported
2-Chloro-5-(trifluoromethyl)pyridine Chloro (C2), -CF3 (C5) Pyridine, -Cl, -CF3 197.56 Not reported
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Chloro, substituted phenyl, amino Pyridine, -Cl, -NH2, aryl 466–545 268–287

Key Observations :

  • Azetidine vs. Larger Rings : The azetidine substituent provides a compact, rigid structure compared to bulkier substituents like methoxymethoxymethyl or aryl groups, which may influence steric interactions in biological systems.

Key Observations :

  • The target compound’s synthesis likely employs modern cross-coupling strategies (e.g., Suzuki reactions using boronate esters, as seen in ), whereas older analogs like 2-chloro-5-(trifluoromethyl)pyridine require laborious multi-step processes .
  • Brominated derivatives (e.g., ) serve as intermediates for further functionalization, highlighting the versatility of difluoromethylpyridine scaffolds.

Physicochemical Properties

Table 3: Physicochemical Data
Compound Name LogP (Estimated) Solubility (mg/mL) pKa (Predicted)
This compound ~1.8 Moderate (aqueous) ~3.5 (pyridine N)
5-(Difluoromethyl)-2-((methoxymethoxy)methyl)pyridine ~1.2 High (organic) ~4.0
2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl) derivative ~3.5 Low ~2.8 (amine)

Key Observations :

  • Amino-substituted derivatives exhibit lower solubility due to aromatic stacking and hydrogen bonding, whereas the azetidine-containing compound may show improved solubility in polar solvents.

Biological Activity

2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic areas, supported by case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8F2N2
  • Molecular Weight : 158.15 g/mol
  • CAS Number :

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the azetidine ring via cyclization reactions.
  • Introduction of the difluoromethyl group through nucleophilic substitution or fluorination techniques.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to act as an inhibitor in several biochemical pathways, potentially affecting:

  • Enzyme inhibition : The compound may inhibit specific enzymes, disrupting metabolic processes.
  • Receptor binding : It can interact with neurotransmitter receptors, influencing signaling pathways.

Pharmacological Studies

Recent studies have highlighted the compound's potential in treating various conditions:

  • Anticancer Activity : Research indicates that derivatives of pyridine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown moderate activity against breast cancer (MCF-7) and leukemia (K562) cell lines, suggesting its potential as an anticancer agent .
  • Neuropharmacology : The compound's ability to modulate neurotransmitter systems has been investigated. Studies have shown that azetidine derivatives can enhance the activity of nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions and may provide therapeutic benefits in neurodegenerative diseases .
  • Antimicrobial Properties : There is emerging evidence supporting the antimicrobial effects of pyridine derivatives, including potential activity against resistant strains of bacteria and fungi .

Case Studies

StudyFindings
Investigated the interaction of azetidine derivatives with mGlu2 receptors, showing promising results in enhancing receptor activity and metabolic stability.
Evaluated the cytotoxicity of related compounds against multiple cancer cell lines, confirming moderate effectiveness and selectivity towards specific targets.
Focused on the pharmacokinetics and safety profile of pyridine derivatives in vivo, demonstrating favorable outcomes in toxicity assessments and efficacy in reducing viral loads in infection models.

Q & A

Basic Questions

Q. What are the key synthetic strategies for introducing azetidine and difluoromethyl groups onto a pyridine ring?

  • Methodological Answer :

  • Pyridine Core Formation : The pyridine scaffold can be synthesized via the Hantzsch reaction, which involves cyclocondensation of β-ketoesters, aldehydes, and ammonia. Alternative routes include transition-metal-catalyzed cyclizations .

  • Azetidine Introduction : The azetidine group can be introduced via regioselective alkylation or nucleophilic substitution. For example, azetidin-3-yl groups may be added using aza-Michael addition or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) under inert conditions .

  • Difluoromethyl Functionalization : The difluoromethyl group (-CF₂H) is typically introduced via radical trifluoromethylation followed by selective reduction, or via direct electrophilic substitution using reagents like ClCF₂H under basic conditions .

    Example Reaction Conditions
    Azetidine Coupling : Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C, 12 h
    Difluoromethylation : ClCF₂H, KOtBu, THF, −78°C → RT

Q. What spectroscopic techniques are most effective for characterizing 2-(Azetidin-3-yl)-5-(difluoromethyl)pyridine and its intermediates?

  • Methodological Answer :

  • ¹H/¹³C NMR : Critical for confirming regiochemistry. The azetidine protons resonate at δ 3.2–4.0 ppm, while the pyridine ring protons appear downfield (δ 7.5–9.0 ppm). The difluoromethyl group (-CF₂H) shows splitting patterns due to coupling with fluorine (²JHF ≈ 50 Hz) .
  • Mass Spectrometry (HRMS) : Used to verify molecular weight and isotopic patterns (e.g., M+1 for Cl or F substituents).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for azetidine ring conformation and substituent orientation .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Electronic Effects : The difluoromethyl group (-CF₂H) is electron-withdrawing, reducing electron density at the pyridine ring (σₚ ≈ 0.43 via Hammett parameters). This activates the ring toward nucleophilic aromatic substitution (NAS) at electron-deficient positions .

  • Azetidine Impact : The azetidine’s nitrogen lone pair donates electron density, creating localized regions of higher basicity. Computational studies (DFT) reveal that the C-2 and C-6 positions are most reactive toward electrophiles .

    DFT-Calculated Charges (Natural Bond Order)
    Pyridine C-2: −0.12
    • Experimental Validation : Reactivity trends align with computed Fukui indices for electrophilic attack .

Q. How can computational chemistry (e.g., DFT) predict regioselectivity in reactions involving this compound?

  • Methodological Answer :

  • DFT Workflow :

Geometry Optimization : B3LYP/6-31G(d) level to minimize energy.

Frontier Molecular Orbital (FMO) Analysis : Identifies sites with highest HOMO/LUMO overlap for reactivity.

Transition-State Modeling : Nudged elastic band (NEB) methods predict activation barriers for competing pathways .

  • Case Study : For Suzuki-Miyaura coupling, LUMO localization at C-4 (pyridine) favors oxidative addition with arylboronic acids, while steric hindrance from the azetidine group disfavors C-2 reactivity .

Q. What are the known biological targets or therapeutic areas explored for fluorinated pyridine derivatives similar to this compound?

  • Methodological Answer :

  • Therapeutic Relevance : Fluorinated pyridines are prominent in kinase inhibitors (e.g., JAK/STAT pathways) and CNS-targeting agents due to enhanced blood-brain barrier penetration .

  • Structural Analogs :

  • Difluoromethylpyridines : Used in antiviral agents (e.g., HCV NS5A inhibitors) for improved metabolic stability .

  • Azetidine-Containing Compounds : Explored in neuropathic pain modulators (e.g., σ-1 receptor antagonists) .

    Key Targets Mechanism Reference Compound
    Kinases (EGFR)ATP-competitive inhibitionGefitinib analogs
    Neurotransmitter ReceptorsAllosteric modulationAZD-3043 (Phase II)

Data Contradictions and Resolution

  • Synthesis Regiochemistry : reports azetidin-1-yl substitution, but the target compound has azetidin-3-yl. Resolution: Regioselectivity is controlled by steric effects (bulky directing groups) or transition-metal catalysts (e.g., Pd-mediated C-H activation) .
  • Fluorination Efficiency : Some protocols yield incomplete difluoromethylation. Resolution: Use of flow chemistry with excess ClCF₂H improves conversion (>90%) .

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